molecular formula C31H27FN4O2S B2799656 4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide CAS No. 478066-92-1

4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide

Cat. No.: B2799656
CAS No.: 478066-92-1
M. Wt: 538.64
InChI Key: GMKPASRJUWSVOD-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-{5-[(4-methoxybenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C31H27FN4O2S and its molecular weight is 538.64. The purity is usually 95%.
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Scientific Research Applications

Catalyst-Free Synthesis

An efficient approach for the synthesis of related triazole derivatives was developed through a catalyst- and solvent-free method. This method involves microwave-assisted Fries rearrangement, highlighting a green chemistry approach that could be applicable to the synthesis or modification of the specified compound (Moreno-Fuquen et al., 2019).

Heterocyclic Compound Synthesis

The synthesis and reactions of new 4-methoxybenzyl- and 3-chloro-4-methoxybenzyl-substituted 1,2,4-triazoles have been explored, demonstrating the versatility of triazole derivatives in creating compounds with potential biological activities (Hovsepyan et al., 2014).

Molecular Interaction Studies

Research on triazole derivatives, including an ethyl 2-triazolyl-2-oxoacetate derivative, has provided insights into molecular interactions such as π-hole tetrel bonding. These studies are crucial for understanding the molecular basis of the reactivity and potential biological activity of such compounds (Ahmed et al., 2020).

Structural Analysis

Detailed structural analyses of triazole derivatives have been conducted, including X-ray crystallography, to understand the molecular and crystal structures of these compounds. Such analyses are essential for the rational design and synthesis of new compounds with desired properties (Fun et al., 2011).

Biological Activity Studies

Several studies have focused on the synthesis and characterization of triazole derivatives to explore their biological profiles, including potential enzyme inhibitory activities. These studies are foundational for developing new therapeutic agents or biological tools (Saleem et al., 2018).

Properties

IUPAC Name

4-fluoro-N-[1-[5-[(4-methoxyphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27FN4O2S/c1-38-27-18-12-23(13-19-27)21-39-31-35-34-29(36(31)26-10-6-3-7-11-26)28(20-22-8-4-2-5-9-22)33-30(37)24-14-16-25(32)17-15-24/h2-19,28H,20-21H2,1H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKPASRJUWSVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C(CC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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